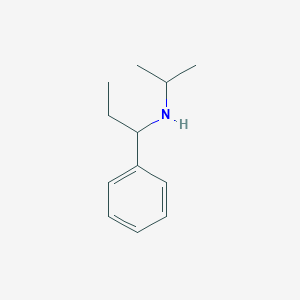

Isopropyl-(1-phenyl-propyl)-amine

Description

Significance of Secondary Amines in Contemporary Organic Synthesis

Secondary amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. Their unique structural and electronic properties render them highly versatile and significant in modern organic synthesis. The presence of a lone pair of electrons on the nitrogen atom makes secondary amines effective nucleophiles and bases, enabling them to participate in a wide array of chemical transformations. numberanalytics.comlibretexts.org

One of the most characteristic reactions of amines is their ability to act as bases by accepting protons from acids to form ammonium (B1175870) salts. numberanalytics.com They readily react with various electrophiles, such as alkyl halides, through nucleophilic substitution to form tertiary amines. numberanalytics.commsu.edu This reactivity is crucial for the construction of more complex molecular architectures. numberanalytics.com Unfortunately, the direct alkylation of primary or secondary amines to achieve a more substituted product does not always proceed cleanly, as the product amine can compete with the starting material, leading to polyalkylation. msu.edu

Furthermore, secondary amines react with ketones and aldehydes to form enamines, which are valuable intermediates in carbon-carbon bond-forming reactions. They also react with acid chlorides and other acylating agents to produce amides. libretexts.orgmnstate.edu The reaction with benzenesulfonyl chloride, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu The reactivity of amines is comparable to that of ammonia (B1221849), though their basicity and nucleophilicity are influenced by the electronic and steric nature of their organic substituents. libretexts.org

Research Context and Importance of the Isopropyl-(1-phenyl-propyl)-amine Scaffold

The this compound scaffold belongs to the broader class of phenylpropylamines, which are structurally related to phenethylamines. The phenethylamine (B48288) motif is a core component in a vast number of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. mdpi.com This structural backbone is prevalent in medicinal chemistry and is found in compounds targeting a wide range of receptors and enzymes. mdpi.com

The phenylpropylamine and phenethylamine frameworks are key components in the development of therapeutic agents for various conditions. mdpi.comacs.org The versatility of this scaffold allows for extensive structural modifications to fine-tune the pharmacological properties of a molecule. nih.govnih.gov The introduction of an isopropyl group on the amine nitrogen, as seen in this compound, can significantly influence the compound's steric and electronic properties, which in turn can affect its interaction with biological targets.

Research into compounds containing the phenylpropylamine scaffold is driven by the quest for new therapeutic agents with improved efficacy and selectivity. The specific arrangement of the phenyl, propyl, and isopropyl groups in this compound creates a distinct chemical entity with potential for further investigation in various fields of chemical and pharmaceutical research.

Chemical Data for this compound

| Property | Value |

| CAS Number | 1019596-43-0 chemicalbook.com |

| Molecular Formula | C12H19N chemicalbook.com |

| Molecular Weight | 177.29 g/mol chemicalbook.com |

| Boiling Point | 235.3±13.0 °C chemicalbook.com |

Structure

2D Structure

Properties

IUPAC Name |

1-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-12(13-10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRHNVZMIFRCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl 1 Phenyl Propyl Amine

General Strategies for the Formation of Secondary Amines and Phenylpropylamine Derivatives

The formation of secondary amines can be achieved through several reliable and well-established synthetic routes. These strategies are broadly applicable to the synthesis of phenylpropylamine derivatives and involve key bond-forming reactions such as reductive amination, N-alkylation, and pathways involving amide intermediates.

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. libretexts.orgorganic-chemistry.org This one-pot procedure typically involves the reaction of a carbonyl compound, in this case, a phenyl-substituted ketone, with an amine in the presence of a reducing agent. libretexts.org For the synthesis of Isopropyl-(1-phenyl-propyl)-amine, the precursor would be 1-phenyl-1-propanone (propiophenone).

The reaction proceeds in two main steps:

Imine Formation: The ketone (1-phenyl-1-propanone) reacts with the primary amine (isopropylamine) to form an imine intermediate through nucleophilic addition followed by dehydration. mdpi.comresearchgate.net

Reduction: The resulting imine is then reduced in situ to the target secondary amine. libretexts.orgmdpi.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and selectivity for the protonated imine over the ketone starting material. libretexts.org Other reducing systems, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), are also effective. researchgate.net The choice of reducing agent can be critical to the success and selectivity of the reaction. organic-chemistry.org

| Reactant 1 (Ketone) | Reactant 2 (Amine) | Key Intermediate | Common Reducing Agents | Product |

|---|---|---|---|---|

| 1-Phenyl-1-propanone | Isopropylamine | N-(1-phenylpropylidene)propan-2-amine (Imine) | Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3), H2/Pd-C | This compound |

The direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for preparing secondary amines. nih.govorganic-chemistry.org In this approach, 1-phenyl-propylamine would serve as the primary amine precursor, which is then reacted with an isopropylating agent, such as 2-bromopropane or 2-iodopropane.

This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide. uobabylon.edu.iq A significant challenge in this method is the potential for overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. nih.govchemrxiv.org

To mitigate this, reaction conditions must be carefully controlled. Strategies to promote selective mono-N-alkylation include:

Using a large excess of the primary amine.

Employing specific base catalysts, such as cesium hydroxide (B78521), which has been shown to promote selective monoalkylation over dialkylation. organic-chemistry.orggoogle.com

Utilizing alternative alkylating agents or methodologies that inherently limit the potential for multiple additions. chemrxiv.orgacs.org

| Primary Amine Precursor | Alkylating Agent | Reaction Type | Potential Byproduct | Mitigation Strategy |

|---|---|---|---|---|

| 1-Phenyl-propylamine | 2-Bromopropane or 2-Iodopropane | Nucleophilic Substitution (SN2) | Di-(1-phenyl-propyl)-isopropyl-amine (Tertiary Amine) | Use of excess primary amine, specific bases (e.g., Cesium Hydroxide) |

An alternative two-step pathway to secondary amines involves the formation of an amide followed by its reduction. youtube.com This method offers excellent control and avoids the issue of overalkylation seen in direct N-alkylation.

The process involves:

Amide Formation: The primary amine, 1-phenyl-propylamine, is first acylated to form a secondary amide. This is typically achieved by reacting the amine with an acyl chloride (e.g., isobutyryl chloride) or an anhydride in the presence of a base to neutralize the HCl byproduct. This results in the formation of N-(1-phenyl-propyl)isobutyramide.

Amide Reduction: The carbonyl group of the resulting amide is then reduced to a methylene group (CH2). This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH4) being the most common and effective choice for this purpose. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The reduction of a secondary amide yields a secondary amine. masterorganicchemistry.comsparkl.me

This pathway is particularly useful because amides are generally stable and easy to purify, and the subsequent reduction is typically a high-yielding reaction. youtube.com

The synthesis of phenylpropylamine derivatives can also be approached through the nucleophilic ring-opening of strained three-membered rings like epoxides or aziridines. scirp.orgfrontiersin.org These reactions allow for the construction of the β-amino alcohol or 1,2-diamine backbone, which can then be further elaborated to the target compound.

Epoxide Ring-Opening: The reaction of a phenyl-substituted epoxide, such as styrene oxide or a derivative, with isopropylamine can proceed via nucleophilic attack of the amine on one of the epoxide carbons. nih.gov This reaction, often catalyzed by acids or Lewis acids, typically results in the formation of a β-amino alcohol. nih.gov For unsymmetrical epoxides, the regioselectivity of the amine attack (at the less hindered or benzylic position) is a key consideration. researchgate.net The resulting amino alcohol would require subsequent deoxygenation to yield the final this compound.

Aziridine Ring-Opening: Similarly, a suitably substituted phenyl-aziridine can serve as an electrophile. nih.govmdpi.com The ring-opening of an aziridine with a nucleophile can provide a direct route to substituted amine structures. frontiersin.orgnih.gov For example, a Lewis acid-mediated reaction could facilitate the opening of an N-activated 2-phenyl-3-methyl-aziridine to install the isopropylamino group, though this is a more complex and less direct approach than the previously mentioned methods.

Stereoselective Synthesis of this compound and its Chiral Variants

Since this compound contains a stereocenter at the benzylic carbon, the synthesis of single enantiomers is of significant interest. Stereoselective methods aim to control the three-dimensional arrangement of atoms during the reaction, often employing chiral molecules to influence the formation of one enantiomer over the other.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed. This strategy has been widely applied to the asymmetric synthesis of chiral amines. nih.govyale.edu

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be employed in several ways:

In Reductive Amination: A chiral amine can be used as an auxiliary. For example, reacting 1-phenyl-1-propanone with a chiral amine like (R)- or (S)-α-phenylethylamine would form a diastereomeric mixture of imines. mdpi.com After reduction, the resulting diastereomeric secondary amines can be separated, followed by the removal of the chiral auxiliary group (e.g., by hydrogenolysis) to yield the desired chiral primary amine, which would then be alkylated.

Using Sulfinamides: A powerful and common approach involves the use of tert-butanesulfinamide as a chiral auxiliary. wikipedia.orgyale.edu This reagent condenses with a ketone (1-phenyl-1-propanone) to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile (in this case, a hydride from a reducing agent) to the C=N bond is highly diastereoselective, directed by the bulky chiral sulfinyl group. wikipedia.orgnih.gov The final step involves the acidic cleavage of the N-S bond to release the chiral primary amine, which can then be alkylated to the target secondary amine.

| Strategy | Chiral Reagent | Key Intermediate | Key Transformation | Final Steps |

|---|---|---|---|---|

| Sulfinamide-Mediated Synthesis | (R)- or (S)-tert-Butanesulfinamide | Chiral N-sulfinyl imine | Diastereoselective reduction of the C=N bond | Acidic removal of the auxiliary, followed by N-isopropylation |

| Chiral Amine Auxiliary | (R)- or (S)-α-Phenylethylamine | Diastereomeric imines | Reduction and separation of diastereomers | Removal of the auxiliary (e.g., hydrogenolysis) and N-isopropylation |

Asymmetric Hydrogenation and Other Chiral Reduction Methods

Asymmetric hydrogenation of prochiral imines stands out as one of the most direct and efficient methods for preparing chiral amines like this compound. nih.govacs.org This technique offers excellent atom economy, producing minimal waste, which aligns with the principles of green chemistry. acs.org The process involves the reduction of an imine precursor, where a carbon-nitrogen double bond is hydrogenated to a single bond, creating a new stereocenter.

The success of asymmetric hydrogenation hinges on the use of chiral catalysts, typically transition metal complexes with chiral ligands. acs.org Iridium complexes, particularly those with phosphino-oxazoline (PHOX) ligands, have demonstrated high efficacy in the asymmetric hydrogenation of N-aryl imines, achieving enantiomeric excesses (ee) of up to 97%. nih.gov For N-alkyl imines, which are often more challenging substrates due to potential catalyst deactivation by the more basic amine product, specific iridium catalysts have also been developed, yielding chiral amines with up to 90% ee. nih.govacs.org

Beyond direct hydrogenation, other chiral reduction methods are also employed. These include asymmetric transfer hydrogenation and hydrosilylation of imines. acs.org Asymmetric transfer hydrogenation utilizes a hydrogen donor molecule, such as isopropanol or formic acid, in place of molecular hydrogen. Metalloenzyme-catalyzed asymmetric transfer hydrogenation is an emerging approach that uses base metals within a protein scaffold to control stereochemistry, offering an alternative to precious metal catalysts. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The structure of the imine substrate, including the substituents on both the nitrogen and the carbon of the C=N bond, significantly influences the outcome of the reduction. nih.gov

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst Type | Ligand | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium Complex | Phosphino-oxazoline (PHOX) | N-aryl imines | Up to 97% nih.gov |

| Iridium Complex | (S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% nih.govacs.org |

| Rhodium Complex | Monodentate phosphorus ligands | Enamides | High efficiency acs.org |

Enantiomeric Enrichment Techniques for Amine Derivatives

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of an amine, enantiomeric enrichment techniques are necessary to isolate the desired enantiomer. Classical chemical resolution is a widely used method, especially for large-scale separations. chiralpedia.comrsc.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. chiralpedia.comlibretexts.orgthieme-connect.de Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. thieme-connect.delibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Enzymatic resolution offers a highly selective alternative. chiralpedia.com This method utilizes enzymes that preferentially react with one enantiomer in the racemic mixture, a process known as kinetic resolution. chiralpedia.comrsc.org For example, an enzyme might acylate one enantiomer, allowing the unreacted enantiomer to be separated. thieme-connect.de While this method can provide very high enantiomeric purity, the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled. rsc.org

Chromatographic resolution is another powerful technique for separating enantiomers. chiralpedia.com This method employs a chiral stationary phase (CSP) in a chromatography column. The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. chiralpedia.com This technique is applicable on both analytical and preparative scales. chiralpedia.com

Table 2: Comparison of Enantiomeric Enrichment Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Chemical Resolution | Formation and separation of diastereomeric salts. chiralpedia.comthieme-connect.de | Scalable, well-established. chiralpedia.com | Requires stoichiometric amounts of a chiral resolving agent. thieme-connect.de |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. chiralpedia.com | High selectivity, mild reaction conditions. chiralpedia.com | Maximum 50% yield for one enantiomer without a recycling process. rsc.org |

| Chromatographic Resolution | Differential interaction with a chiral stationary phase. chiralpedia.com | Applicable to a wide range of compounds, high purity achievable. | Can be expensive for large-scale separations. |

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions Involving Amine Precursors

The synthesis of chiral amines like this compound can also be approached through diastereoselective carbon-carbon bond-forming reactions. This strategy involves creating a new stereocenter in a precursor molecule that already contains a chiral element, thereby influencing the stereochemical outcome of the reaction.

One common approach is the nucleophilic addition of an organometallic reagent to a chiral imine or a related derivative. The existing stereocenter in the chiral auxiliary attached to the nitrogen atom directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.

Another powerful method is the diastereoselective [3+2] cycloaddition reaction. For instance, the reaction between tertiary amine N-oxides and substituted alkenes can produce 7-azanorbornanes with high diastereoselectivity. nih.gov The stereochemical outcome of such reactions is often governed by steric factors, as suggested by density functional theory (DFT) calculations. nih.gov

The aldehyde-alkyne-amine (A³) coupling reaction is another versatile method for forming carbon-carbon bonds in amine precursors. cdnsciencepub.com This reaction involves the addition of a terminal alkyne to an imine, which can be generated in situ from an aldehyde and an amine. The use of a chiral catalyst, such as a copper(I)/pybox complex, can render this reaction highly enantioselective, achieving enantioselectivities up to 99.6% ee. cdnsciencepub.com

Furthermore, cross-dehydrogenative coupling (CDC) reactions offer a direct way to form C-C bonds by coupling two different C-H bonds. cdnsciencepub.com Asymmetric CDC reactions have been successfully employed to generate optically active propargyl amines. cdnsciencepub.com

Process Optimization in this compound Synthesis

Optimizing the synthetic process for this compound is crucial for improving efficiency, reducing costs, and ensuring the final product meets the required purity standards. This involves careful consideration of the catalytic system, solvent effects, and reaction parameters such as temperature and pressure.

Development and Selection of Catalytic Systems

The choice of catalyst is paramount in the synthesis of chiral amines. For asymmetric hydrogenation, a wide array of chiral phosphorus ligands have been developed, including phosphino-oxazolines and P-stereogenic phosphines, which are used in combination with transition metals like iridium and rhodium. acs.org The selection of the optimal catalyst often involves screening a library of catalysts to identify the one that provides the best combination of high conversion and high enantioselectivity for a specific substrate. acs.org

In addition to metal-based catalysts, organocatalysts have emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral Brønsted acids, for example, can activate imines towards nucleophilic attack in a stereocontrolled manner. researchgate.net Bifunctional catalysts, which contain both an acidic and a basic site, can also be highly effective. nih.gov The development of novel catalyst systems is an active area of research, with a focus on improving catalyst activity, stability, and selectivity. nih.gov

Investigation of Solvent Effects on Reaction Efficiency and Selectivity

The solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. researchgate.netresearchgate.net In the context of amine synthesis, particularly in reductive amination, the choice of solvent can influence the equilibrium between the reactants (ketone and amine) and the imine intermediate, as well as the rate of the subsequent reduction step. researchgate.net

Polar protic solvents like methanol and ethanol are often effective for reductive amination reactions. researchgate.net Methanol, in particular, has been identified as an excellent solvent for the reductive amination of ketones, as it promotes both the formation of the imine and its subsequent hydrogenation. researchgate.net In contrast, aprotic polar solvents can sometimes inhibit the reaction by strongly adsorbing to the catalyst surface. researchgate.net Water is generally not a good solvent for these reactions as it does not favor the formation of the imine and can lead to the formation of alcohol byproducts. researchgate.net The polarity and hydrogen-bonding ability of the solvent can also affect the stability of transition states, thereby influencing the stereoselectivity of the reaction. researchgate.net

Influence of Temperature and Pressure on Reaction Kinetics and Yield

Temperature and pressure are critical parameters that control the kinetics and thermodynamics of a reaction. In general, increasing the temperature increases the reaction rate. cetri.ca However, for reversible reactions, such as the formation of an imine from a ketone and an amine, higher temperatures can also shift the equilibrium towards the reactants, potentially lowering the yield of the desired product. cetri.ca Therefore, an optimal temperature must be found that balances a reasonable reaction rate with a favorable equilibrium position.

In asymmetric hydrogenation reactions, which are often conducted under a hydrogen atmosphere, the pressure of hydrogen gas is a key variable. Higher hydrogen pressures generally lead to faster reaction rates. The specific temperature and pressure conditions for a given reaction are typically optimized experimentally to maximize the yield and enantioselectivity of the desired chiral amine. For example, in the synthesis of ammonia (B1221849), a related process involving gas-phase reactants and a solid catalyst, reaction kinetics are determined experimentally at various pressures (10 to 80 bar) and temperatures (350 to 450 °C) to develop kinetic models.

Advanced Isolation and Purification Strategies for Synthesized Amine Compounds

The isolation and purification of synthesized secondary amines, such as this compound, are critical steps to ensure the final product meets the required standards of purity, particularly when stereoisomers are involved. The basic nature of the amine functional group often complicates standard purification techniques like silica gel chromatography. biotage.com Consequently, a range of advanced strategies has been developed to overcome these challenges, focusing on chromatographic methods, crystallization-based resolutions, and specialized extraction techniques.

Chromatographic Techniques

Standard flash chromatography on silica gel can be problematic for amines due to strong interactions between the basic amine and the acidic silica surface, leading to poor separation and tailing peaks. biotage.com Advanced strategies mitigate these effects through mobile phase modification or the use of specialized stationary phases.

Modified Stationary and Mobile Phases: A common approach involves modifying the mobile phase by adding a competing amine, such as triethylamine, to saturate the acidic sites on the silica. biotage.com A more advanced and often more effective method is the use of an amine-functionalized stationary phase (e.g., Biotage® KP-NH). biotage.com This specialized silica minimizes the strong acid-base interactions, allowing for efficient separation of amine compounds using simpler solvent systems like hexane/ethyl acetate, without the need for amine modifiers. biotage.com

Supercritical Fluid Chromatography (SFC): For chiral amines, sub/supercritical fluid chromatography (eSFC) represents a highly efficient and green purification technology. researchgate.net This technique is particularly adept at separating stereoisomers. researchgate.net The strategy can be enhanced by derivatizing the amine mixture, for example by forming imines, which can improve chromatographic separation and aid in the determination of the absolute configuration of the enantiomers. researchgate.net

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| Normal Phase with Modifier | A competing base (e.g., triethylamine) is added to the mobile phase to reduce interaction with the acidic silica stationary phase. biotage.com | Simple to implement with standard equipment. | Routine purification of basic amines. |

| Amine-Functionalized Phase | The stationary phase is chemically modified with amine groups, masking the acidic silanols and preventing strong interactions. biotage.com | Improved peak shape, better separation, and simpler mobile phases without additives. biotage.com | Purification of challenging or strongly basic amines. |

| Supercritical Fluid Chromatography (SFC) | Uses carbon dioxide in a supercritical state as the main mobile phase, often with a co-solvent. | Fast, efficient, reduced solvent usage, excellent for separating stereoisomers. researchgate.net | Chiral resolution of enantiomeric and diastereomeric amines. researchgate.net |

Crystallization-Based Methods

Crystallization is a powerful technique for purifying solid compounds and is especially crucial for the separation of enantiomers through the formation of diastereomeric salts.

Diastereomeric Salt Resolution: This is a classical and widely used method for resolving racemic amines. The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. stackexchange.com By carefully selecting the solvent, one diastereomer can be selectively crystallized and then separated by filtration. stackexchange.com The pure enantiomer of the amine is then recovered by treating the salt with a base. wikipedia.orgualberta.ca Common resolving agents for amines include tartaric acid, camphorsulfonic acid, and D(-)-mandelic acid. wikipedia.orgstackexchange.com

Modern Precipitation Techniques: An innovative approach involves the use of trichloroacetic acid (TCA) for amine purification. nih.govbeilstein-journals.org In this method, TCA is added to a solution containing the crude amine, causing the amine-TCA salt to precipitate, which can be easily separated from soluble impurities. nih.govbeilstein-journals.org A key advantage of this technique is the subsequent recovery step. The isolated salt is heated, causing the TCA to decarboxylate into volatile chloroform and carbon dioxide, leaving the pure, free amine behind. nih.govbeilstein-journals.org This method significantly reduces the number of operational steps and waste generated compared to traditional methods, with reported purification yields as high as 94%. nih.gov

| Method | Description | Key Findings / Results |

|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent (e.g., camphorsulfonic acid) to separate enantiomers based on differential solubility. wikipedia.orgstackexchange.com | Effective for large-scale separation of diastereomers; success is dependent on finding a suitable resolving agent and solvent system. stackexchange.com |

| Selective Ammonium (B1175870) Carbamate (B1207046) Crystallization (SACC) | Utilizes carbon dioxide to form carbamate complexes with primary and secondary amines, which can be selectively crystallized. google.comresearchgate.net | Achieves excellent purities (>99%) and high isolated yields (up to 94%) for separating primary from secondary/tertiary amines. researchgate.net |

| Trichloroacetic Acid (TCA) Precipitation | Amine is temporarily protonated with TCA to form a solid salt, which is isolated. The pure amine is recovered via thermal decarboxylation of TCA. nih.govbeilstein-journals.org | Provides excellent purification yields (up to 98%) with reduced waste and operational steps. beilstein-journals.org Effective for a broad range of amines. nih.gov |

Advanced Liquid-Liquid Extraction

For mixtures containing primary, secondary, and tertiary amines, buffer-assisted extraction offers a scalable and efficient alternative to chromatography. researchgate.netacs.org This technique leverages the differences in basicity (pKb) between the different classes of amines. By carefully controlling the pH of the aqueous phase with buffers, one can selectively protonate and extract a specific class of amine into the aqueous layer, leaving the others in the organic layer. This process can be repeated at different pH values to separate all components of the mixture. acs.org This method is particularly desirable for industrial-scale processes where column chromatography is often impractical. researchgate.netacs.org

Chemical Reactivity and Transformation Studies of Isopropyl 1 Phenyl Propyl Amine

Acid-Base Properties and Protonation Equilibria of Substituted Amines

Amines are organic derivatives of ammonia (B1221849) and, like ammonia, are basic. byjus.com The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. organicchemistrytutor.com In an aqueous solution, amines establish an equilibrium where they accept a proton from water to form an ammonium (B1175870) ion and a hydroxide (B78521) ion. byjus.com The strength of an amine as a base is commonly expressed by the pKa of its conjugate acid (the ammonium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. organicchemistrytutor.comfiveable.me

For Isopropyl-(1-phenyl-propyl)-amine, the nitrogen atom possesses a lone pair of electrons, rendering it a Brønsted-Lowry base. fiveable.me It can react with acids to form the corresponding ammonium salt. byjus.com The equilibrium of this protonation is influenced by the solvent and the nature of the acid. fiveable.meresearchgate.net The pKa of the conjugate acid of a typical simple aliphatic amine is around 10-11. libretexts.org The presence of alkyl groups, such as the isopropyl and 1-phenyl-propyl groups, generally increases the basicity of the amine compared to ammonia due to the electron-donating inductive effect of the alkyl groups, which stabilizes the positive charge on the ammonium ion. libretexts.org However, the phenyl group can decrease basicity due to its electron-withdrawing nature through resonance, which delocalizes the lone pair of electrons on the nitrogen. organicchemistrytutor.com

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Value | Reference |

| pKa (Conjugate Acid) | 9.95 ± 0.29 | chemicalbook.com |

This table is based on predicted values and may not reflect experimentally determined results.

Electrophilic Alkylation Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophile, capable of reacting with electrophiles such as alkyl halides. ucalgary.calibretexts.org This reaction, known as N-alkylation, results in the formation of a more substituted amine. ucalgary.ca The reaction proceeds via a nucleophilic substitution mechanism, typically SN2. ucalgary.ca

However, the direct alkylation of secondary amines can be challenging to control, often leading to a mixture of products. ucalgary.ca The initially formed tertiary amine is often more nucleophilic than the starting secondary amine and can react further with the alkyl halide to form a quaternary ammonium salt. libretexts.org To achieve selective mono-alkylation, specific strategies have been developed, such as using a large excess of the amine or employing alternative methods like reductive amination. acs.org

A recent approach involves the use of N-aminopyridinium salts, which undergo self-limiting alkylation to selectively produce secondary amines. nih.gov This method involves the deprotonation of an N-aryl-N-aminopyridinium salt to form a highly nucleophilic pyridinium (B92312) ylide that reacts with an alkyl halide. The resulting N-alkyl-N-pyridinium amine is a much less reactive nucleophile, thus preventing overalkylation. acs.org

Acylation Reactions with Various Electrophiles

Secondary amines like this compound readily undergo acylation reactions with various electrophiles, such as acid chlorides, acid anhydrides, and esters, to form amides. byjus.comlibretexts.org This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. jove.com

The acylation of amines is a robust and widely used transformation in organic synthesis. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acid (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. byjus.comlibretexts.org The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. jove.com This property prevents further acylation of the amide product. libretexts.org

Condensation Reactions with Carbonyl Compounds Forming Imines

Secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.compressbooks.pub This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule. wikipedia.orgfiveable.me Since the secondary amine lacks a second proton on the nitrogen to be eliminated to form an imine, a proton is removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond, yielding an enamine. chemistrysteps.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The formation of enamines is a key step in various synthetic methodologies, such as the Stork enamine alkylation, where the enamine acts as a nucleophilic intermediate. fiveable.me

Oxidative Transformations of the Amine Moiety

The amine functionality in this compound can undergo various oxidative transformations. The specific products depend on the oxidizing agent and reaction conditions. Oxidation of secondary amines can lead to the formation of imines, nitrones, or hydroxylamines. oup.comuomustansiriyah.edu.iq

For instance, the oxidation of secondary amines to imines can be achieved using reagents like N-tert-butylphenylsulfinimidoyl chloride in the presence of DBU. oup.com This method has been shown to be effective for a variety of secondary amines, including those with benzylic protons. oup.com Other oxidizing agents that can be employed include hypervalent iodine reagents and manganese dioxide. oup.com The selective oxidation of the C-H bond alpha to the nitrogen is a key transformation. thieme-connect.com Aerobic oxidation using catalysts like quinone-based systems has also been explored for the dehydrogenation of secondary amines. nih.gov

Reductive Conversion Pathways of Amine Derivatives

While the amine group itself is not typically reduced, derivatives of amines, such as amides and imines, can be converted back to amines through reductive pathways. For example, amides formed from the acylation of this compound can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH4).

A particularly important synthetic strategy is reductive amination, which provides a controlled method for the N-alkylation of amines. masterorganicchemistry.comlibretexts.org This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate in situ, which is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comwikipedia.org Reductive amination offers a valuable alternative to direct alkylation, often providing better yields and selectivity. masterorganicchemistry.com Recently, methods for the reductive amination of carboxylic acids have also been developed. nih.gov

Nucleophilic Substitution Reactions Involving the Amine Functional Group

The nitrogen atom of this compound, with its lone pair of electrons, acts as a nucleophile in substitution reactions. libretexts.org As discussed in the section on alkylation, it can attack electrophilic carbon centers, such as those in alkyl halides, to form new carbon-nitrogen bonds. ucalgary.cachemistryguru.com.sg

This nucleophilicity is a fundamental aspect of amine chemistry. byjus.com The rate and success of these substitution reactions depend on several factors, including the steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner. youtube.com While direct alkylation can lead to multiple substitutions, forming tertiary amines and quaternary ammonium salts, these subsequent reactions also proceed via nucleophilic substitution, with the newly formed, more substituted amines acting as nucleophiles. libretexts.orgchemguide.co.uk

Advanced C-H Functionalization Methodologies Applied to Related Amine Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom- and step-economical approach to molecular diversification. For amine-containing compounds, this strategy holds immense potential for the late-stage modification of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The development of transition-metal-catalyzed C-H activation has been at the forefront of these efforts, with a particular focus on palladium, rhodium, and iron catalysts. researchgate.netrochester.edunih.gov These methodologies often employ a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov While direct C-H functionalization studies on this compound are not extensively documented, a wealth of research on structurally related amine scaffolds, particularly benzylamines and other aliphatic amines, provides a strong foundation for understanding the potential transformations of this compound. acs.orgrsc.org

Palladium-Catalyzed Functionalization

Palladium catalysis is a cornerstone of C-H functionalization, demonstrating remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For aliphatic amines, which are prevalent in bioactive molecules, significant progress has been made in palladium-catalyzed C-H activation by tailoring the electronic and steric properties of directing groups and ligands. researchgate.net

One notable strategy involves the use of a transient directing group, which obviates the need for pre-functionalization of the amine. For instance, the γ-C(sp³)–H arylation of primary aliphatic amines has been achieved using a palladium(II)/sulfoxide-2-hydroxypyridine (SOHP) catalytic system. chemrxiv.org This system has shown compatibility with a range of primary amines, including amino acid esters. chemrxiv.org Another approach targets remote C-H bonds, a significant challenge due to the presence of more reactive α-C-H bonds. By using an elaborated template, the meta-C-H functionalization of aromatic tertiary amines has been realized with high selectivity. acs.org Furthermore, the transannular C-H functionalization of alicyclic amines, leveraging the boat conformation of the substrate, has been developed to selectively form C-C bonds at sites remote to the nitrogen atom. nih.gov The development of strained nitrogen heterocycles like aziridines and β-lactams has also been accomplished through a palladium-catalyzed C-H amination and carbonylation process that proceeds via a four-membered-ring cyclopalladation pathway. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Amine Scaffolds

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Primary Aliphatic Amines | Aryl Iodides | Pd(OAc)₂ / SOHP Ligand | γ-Arylated Amines | chemrxiv.org |

| Aromatic Tertiary Amines | Ethyl Acrylate | Pd(OAc)₂ / Template | meta-Olefinated Amines | acs.org |

| Alicyclic Amines | Aryl Iodides | Pd(OAc)₂ / Fluoroamide DG | Transannular Arylated Amines | nih.gov |

| Secondary Aliphatic Amines | - | Pd(OAc)₂ / Pyridine | Aziridines (Amination) | nih.gov |

| Secondary Aliphatic Amines | CO | Pd(OAc)₂ / Pyridine | β-Lactams (Carbonylation) | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Rhodium-Catalyzed Functionalization

Rhodium catalysts, particularly Cp*Rh(III) complexes, have emerged as powerful tools for C-H activation, often requiring low catalyst loadings and proceeding under mild conditions. nih.gov These catalysts have been successfully employed in the synthesis of a variety of nitrogen-containing heterocycles. nih.gov

A key application of rhodium catalysis is in C-H amination reactions. Intramolecular C-H insertion into carbamates, for example, provides access to oxazolidinones, with the reaction showing high selectivity for bridgehead tertiary C-H bonds and tolerance for various functional groups. nih.gov Rhodium(III)-catalyzed three-component reactions involving an aromatic compound, an amide, and an aldehyde have been developed for the synthesis of densely substituted amines. rsc.org In the context of benzylamines, which are structurally similar to this compound, ruthenium(II) catalysis (often compared with rhodium catalysis) has been used for C-H functionalization/annulation with sulfoxonium ylides to produce isoquinolines, employing the free amine as a directing group. acs.org

Table 2: Examples of Rhodium-Catalyzed C-H Functionalization of Amine Scaffolds

| Substrate Type | Reagent(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aliphatic Carbamates | - | Rh₂(OAc)₄ | Oxazolidinones | nih.gov |

| Aromatics with Directing Group | Amides, Aldehydes | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Substituted Amines | rsc.org |

| Benzylamines | Sulfoxonium Ylides | [Ru(p-cymene)Cl₂]₂ | Isoquinolines | acs.org |

| Aromatics with N-enoxyphthalimide DG | Alkene | Cp*Rh(MeCN)₃₂ | Cyclopropanes | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Iron-Catalyzed Functionalization

The use of iron, a low-cost and abundant metal, in C-H activation is a highly attractive and sustainable approach. nih.gov Iron-catalyzed C-H functionalization has shown significant promise in a variety of transformations, including alkylations, arylations, and aminations. rochester.edu

A notable advancement is the iron-catalyzed primary amination of C(sp³)-H bonds, including benzylic positions, under aqueous conditions and in the presence of air. acs.org This method has been successfully applied to the late-stage amination of complex bioactive molecules. acs.org Mechanistic studies suggest the involvement of a protonated iron-nitrene complex as the key intermediate in the C-H bond activation step. acs.org Iron catalysts have also been employed for C-H functionalization using carbene-transfer reactions with diazoalkanes, providing an efficient route to introduce new functional groups. mdpi.com

Table 3: Examples of Iron-Catalyzed C-H Functionalization of Amine Scaffolds

| Substrate Type | Reagent(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Compounds with C(sp³)-H bonds | Aminating Agent | Iron-based catalyst | Primary Amines | acs.org |

| N-Heterocycles | Ethyl Diazoacetate | Iron Porphyrin Complex | Functionalized Heterocycles | mdpi.com |

| N,N-dimethylbenzylamine | Aryl Diazonium Salts | FeCl₂ / PhC(O)SH | N-benzylic Arylated Amines | rsc.org |

| Various Arenes | Grignard Reagents | FeCl₃ | Arylated Products | rochester.edu |

This table is interactive and can be sorted by clicking on the column headers.

Derivatization Strategies for Isopropyl 1 Phenyl Propyl Amine in Analytical and Synthetic Research

Rationale for Derivatization in Research Methodologies

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization of amines is a common and often necessary step. nih.gov Aliphatic amines, including secondary amines like Isopropyl-(1-phenyl-propyl)-amine, often exhibit poor chromatographic properties and lack strong chromophores or fluorophores, making them difficult to detect at low concentrations. sigmaaldrich.comthermofisher.com

The primary reasons for derivatizing this compound include:

Improved Chromatographic Behavior: Derivatization can reduce the polarity of the amine, which helps to minimize peak tailing and improve separation efficiency on chromatographic columns. nih.gov This is particularly important in GC analysis to prevent adsorption and decomposition on the column. nih.gov

Enhanced Detectability: By attaching a "tag" with strong ultraviolet (UV) absorption or fluorescence properties, the sensitivity of detection methods like HPLC-UV or HPLC with fluorescence detection (FLD) can be significantly increased. thermofisher.comnih.gov This allows for the quantification of trace amounts of the analyte.

Increased Volatility: For GC analysis, derivatization can increase the volatility and thermal stability of the compound, which is essential for its transition into the gas phase without degradation. libretexts.org

Improved Ionization Efficiency: In mass spectrometry (MS), derivatization can enhance the ionization efficiency of the analyte, leading to a stronger signal and lower detection limits. nih.gov For instance, tagging the molecule can increase its proton affinity for better response in positive ion electrospray ionization (ESI). nih.gov

Reagent Selection for Amine Derivatization

The selection of a derivatizing reagent for a secondary amine such as this compound is dictated by the analytical technique to be used and the desired properties of the resulting derivative.

Isothiocyanates react quantitatively with both primary and secondary amines to form stable thiourea (B124793) derivatives. researchgate.netrsc.org This reaction is advantageous for several analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The resulting thiourea structure is readily cleaved during collision-induced dissociation (CID) in the mass spectrometer, producing a predictable and intense product ion that is useful for quantification. researchgate.netnih.gov

Several isothiocyanate reagents have been studied for amine derivatization. For example, 3-pyridyl isothiocyanate was found to be highly suitable due to its reactivity and the high detection sensitivity of its derivatives. researchgate.netnih.gov Other reagents like p-(dimethylamino)phenyl isothiocyanate and m-nitrophenyl isothiocyanate are also effective. nih.gov Phenyl isothiocyanate (PITC) is another common reagent that forms phenylthiourea (B91264) derivatives detectable by UV. thermofisher.comrsc.org

The synthesis of isothiocyanates from amines can be achieved through various methods, such as the decomposition of dithiocarbamate (B8719985) salts mediated by tosyl chloride. organic-chemistry.org

Chloroformates , such as 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used reagents that react with primary and secondary amines to form highly fluorescent and UV-active carbamate (B1207046) derivatives. thermofisher.comnih.govlibretexts.org The reaction with FMOC-Cl is rapid and forms stable products under mild conditions, making it a popular choice for pre-column derivatization in HPLC. thermofisher.comrsc.org

Sulfonyl chlorides are another important class of derivatizing agents for amines. thermofisher.com Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride, Dns-Cl) reacts with primary and secondary amines to yield intensely fluorescent sulfonamide derivatives. thermofisher.comthermofisher.comfao.org These derivatives are very stable and exhibit large Stokes shifts, making them ideal for sensitive fluorescence detection. thermofisher.com Dansyl chloride is considered a versatile derivatization agent due to the high ionization efficiency and fluorescence of its products. nih.gov Other sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride (NSCl) and pyrene (B120774) sulfonyl chloride, have also been successfully used for the derivatization of secondary amines, enabling detection at low levels. nih.govnih.gov

| Reagent Class | Example Reagent | Derivative Formed with Secondary Amine | Key Advantages |

| Isothiocyanate | Phenyl isothiocyanate (PITC) | N,N'-disubstituted thiourea | Stable derivatives, good for LC-MS/MS. researchgate.netnih.gov |

| Chloroformate | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Highly fluorescent and UV-active, rapid reaction. thermofisher.comnih.gov |

| Sulfonyl Chloride | Dansyl chloride (Dns-Cl) | Sulfonamide | Intensely fluorescent, very stable derivatives. nih.govthermofisher.com |

| Sulfonyl Chloride | 2-naphthalenesulfonyl chloride (NSCl) | Sulfonamide | Forms stable derivatives for HPLC analysis. nih.govsigmaaldrich.com |

An interactive data table presenting a summary of common reagent classes for amine derivatization.

To achieve high sensitivity in analytical methods, reagents that introduce a fluorescent or strongly UV-absorbing tag onto the this compound molecule are essential.

Dansyl chloride (Dns-Cl) , as mentioned earlier, is a premier fluorescent agent for both primary and secondary amines, forming highly fluorescent dansyl amides. thermofisher.comthermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another excellent choice, reacting with secondary amines to produce derivatives with strong fluorescence and UV absorbance. thermofisher.comlibretexts.org

7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) derivatives , such as NBD chloride (NBD-Cl) and NBD fluoride (B91410) (NBD-F), are fluorogenic reagents that react with secondary amines. thermofisher.commdpi.com NBD-F reacts much faster than NBD-Cl. thermofisher.com The resulting adducts, however, can have low fluorescence quantum yields in aqueous solutions. thermofisher.com

o-Phthalaldehyde (OPA) is a very popular reagent for primary amines but does not react directly with secondary amines like this compound. libretexts.org However, methods exist where secondary amines can be derivatized with OPA after a pre-treatment step, for example with sodium hypochlorite (B82951) (NaOCl). libretexts.org

1,2-naphthoquinone-4-sulfonate (NQS) can be used for the derivatization of both primary and secondary amines, producing derivatives suitable for HPLC analysis. rsc.org

A comparative study of five common amine derivatization reagents (Dansyl-Cl, OPA, Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent) confirmed that Dansyl-Cl and Fmoc-Cl are highly versatile and effective for creating derivatives with desirable properties for LC-MS/MS analysis. nih.gov

Kinetic and Mechanistic Aspects of Derivatization Reactions

The derivatization of this compound, a secondary amine, generally proceeds via a nucleophilic substitution or addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic center on the derivatizing reagent.

For instance, in the reaction with a sulfonyl chloride like Dansyl-Cl, the nitrogen atom attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. nih.gov Similarly, with a chloroformate like FMOC-Cl, the amine attacks the electrophilic carbonyl carbon. With an isothiocyanate , the amine attacks the central carbon atom of the -N=C=S group.

Several factors influence the kinetics of these reactions:

pH: The pH of the reaction medium is critical. The amine must be in its deprotonated, nucleophilic form to react. nih.gov Therefore, derivatization reactions are typically carried out in alkaline conditions (e.g., pH 9-11). mdpi.commjcce.org.mk However, excessively high pH can lead to the hydrolysis of the reagent or the derivative. nih.gov

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, an optimal temperature must be found to ensure complete derivatization without causing degradation of the reactants or products. sigmaaldrich.comrsc.org For example, derivatization with dansyl chloride is often performed at elevated temperatures (e.g., 40-60 °C). rsc.orgfao.org

Reaction Time: Sufficient time must be allowed for the reaction to go to completion to ensure reproducible and accurate quantitative results. mjcce.org.mk Kinetic studies are often performed to determine the minimum time required for maximum derivatization yield. researchgate.net

Solvent and Catalyst: The choice of solvent can influence reaction rates. Aprotic solvents are often used. nih.gov In some cases, catalysts are employed to speed up the reaction. For example, the sulfonylation of the secondary amines in spectinomycin (B156147) with 2-naphthalenesulfonyl chloride was shown to be catalyzed by compounds like lincomycin (B1675468) or 1-methylpyrrole. nih.govsigmaaldrich.com

Optimization of Derivatization Conditions for Quantitative Analysis

For derivatization to be useful in quantitative analysis, the reaction must be reproducible, rapid, and proceed to completion with a high yield. sigmaaldrich.com Therefore, careful optimization of the reaction conditions is essential.

The key parameters that are typically optimized include:

Reagent Concentration: An excess of the derivatizing reagent is used to ensure that all analyte molecules are converted to the derivative, driving the reaction to completion. The optimal concentration must be determined experimentally, as a very large excess can sometimes interfere with the analysis. fao.orgmjcce.org.mk

pH: As discussed, pH is a crucial factor. It is optimized to maximize the concentration of the reactive, deprotonated amine while minimizing reagent and product degradation. mdpi.commjcce.org.mk

Reaction Temperature and Time: These two parameters are often optimized together. The goal is to find the lowest temperature and shortest time that result in a complete and stable derivatization. sigmaaldrich.comrsc.orgfao.org For example, a method for biogenic amines using dansyl chloride was optimized to use a reaction time of 1 hour at 60°C and a pH of 9. mjcce.org.mk

Removal of Excess Reagent: After the reaction is complete, any remaining derivatizing reagent may need to be removed or quenched, as it can interfere with the chromatographic analysis. This can be done by adding a small molecule that reacts with the excess reagent, such as ammonia (B1221849) or another primary amine. rsc.org

The following table summarizes typical optimized conditions found in the literature for the derivatization of amines for HPLC analysis.

| Parameter | Optimized Condition | Rationale / Comment | Source |

| Reagent Concentration | 10 mg/mL (Dansyl chloride) | Ensures complete derivatization of amines in wine samples. | fao.orgmjcce.org.mk |

| pH | 9 - 11 | Maximizes the concentration of the reactive neutral amine form. | mdpi.commjcce.org.mk |

| Reaction Temperature | 50 - 65 °C | Accelerates the reaction to ensure completion in a reasonable time. | sigmaaldrich.comrsc.org |

| Reaction Time | 20 - 60 minutes | Sufficient time for the reaction to reach maximum yield. | rsc.orgmjcce.org.mk |

An interactive data table presenting a summary of optimized conditions for amine derivatization.

By systematically optimizing these parameters, robust and reliable analytical methods can be developed for the quantitative determination of this compound in various research contexts.

Computational and Theoretical Investigations of Isopropyl 1 Phenyl Propyl Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for determining the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, calculate the electronic energy and structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. researchgate.net Ab initio methods, while more computationally intensive, derive their results directly from first principles without empirical parameters.

These calculations for Isopropyl-(1-phenyl-propyl)-amine would begin by optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic information can be derived, including orbital energies and the distribution of electron density. Studies on similar molecules, like 2-[(R-phenyl)amine]-1,4-naphthalenediones, have successfully used DFT to investigate molecular and electronic structures, demonstrating the power of this approach to reveal nonplanar geometries and rationalize them in terms of orbital interactions. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive sites. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the region around the nitrogen atom of the amine group would be expected to show a negative potential (typically colored red), indicating its nucleophilic character and propensity to act as a proton acceptor or engage with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential (blue), highlighting their electrophilic nature. researchgate.net

Local reactivity descriptors, derived from conceptual DFT, further quantify this reactivity. Parameters such as Fukui functions can pinpoint the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack.

Examination of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom, reflecting the locations of the most available pi and lone-pair electrons. The LUMO would likely be distributed over the antibonding orbitals of the phenyl ring. researchgate.net An analysis of these orbitals would provide insight into the molecule's electronic transitions and its behavior in pericyclic reactions or interactions with other molecules. libretexts.org

Table 1: Representative Frontier Molecular Orbital Data for a Phenylamine Derivative This table presents illustrative data from a study on a related compound to show the typical values obtained from FMO analysis, as specific data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.89 | Indicates electron-donating capability |

| LUMO Energy | -1.23 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.66 | Correlates with chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. wisc.edu This method provides valuable information about charge distribution and the interactions between orbitals.

Prediction of Thermodynamic Parameters for Chemical Transformations

Quantum chemical calculations can accurately predict various thermodynamic parameters for chemical reactions involving this compound. By calculating the vibrational frequencies of the molecule, one can determine its zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net

This information is crucial for predicting the equilibrium constants and spontaneity of potential chemical transformations, such as acid-base reactions or metabolic processes. For example, by calculating the Gibbs free energy change (ΔG) for the protonation of the amine group, one could predict the pKa of the molecule. The NIST Chemistry WebBook provides extensive thermodynamic data for simpler amines like propylamine, which serves as a benchmark for the types of data that can be computationally derived. nist.gov

Conformational Analysis and Stereochemical Predictions

This compound has significant conformational flexibility due to the rotation around several single bonds. The presence of a chiral center at the carbon atom bonded to the phenyl, propyl, and isopropyl-amine groups also introduces stereoisomerism (R and S enantiomers).

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles. This process identifies the various stable conformers (energy minima) and the energy barriers for rotation between them. Studies on related flexible amines, such as n-propylamine and isopropylamine, have shown that multiple conformers can exist with small energy differences between them. nih.gov For this compound, the relative orientations of the bulky phenyl and isopropyl groups will be a major determinant of the most stable conformations, which will likely seek to minimize steric hindrance. These predictions are essential for understanding which shapes the molecule is most likely to adopt and how its stereochemistry might influence its interactions with other chiral molecules. nih.gov

Advanced Analytical Characterization of Isopropyl 1 Phenyl Propyl Amine in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of Isopropyl-(1-phenyl-propyl)-amine, enabling its separation from complex mixtures and the determination of its purity. The choice of technique is often dictated by the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other volatile components based on its boiling point and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound.

For this compound, GC-MS analysis typically involves a non-polar or medium-polar capillary column. The resulting mass spectrum is characterized by a molecular ion peak corresponding to the compound's molecular weight, as well as a series of fragment ions that provide structural information. For instance, the fragmentation pattern can reveal the loss of an isopropyl group or cleavage of the bond adjacent to the phenyl group, aiding in its definitive identification.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the analysis of less volatile or thermally sensitive amines. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, reversed-phase HPLC or UHPLC is commonly employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. Detection is frequently achieved using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light. UHPLC, with its use of smaller particles in the column, offers faster analysis times and higher resolution compared to traditional HPLC.

When it is necessary to isolate a specific isomer or a derivative of this compound for further study, preparative liquid chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

The primary goal of preparative LC is to purify and collect fractions of the target compound. Due to the presence of a chiral center at the carbon atom bonded to the phenyl and amino groups, this compound can exist as different stereoisomers. Chiral preparative chromatography, using a chiral stationary phase, can be employed to separate these enantiomers, which is crucial for stereospecific research.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. ¹H NMR provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and amino groups, the protons of the isopropyl group, and the protons of the propyl chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for confirmation of the number and types of carbon atoms present. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Phenyl) | 7.2 - 7.4 | Multiplet |

| Methine (CH-Ph) | ~3.5 | Multiplet |

| Methine (CH-isopropyl) | ~2.8 | Multiplet |

| Methylene (CH2-propyl) | ~1.5 - 1.7 | Multiplet |

| Methyl (CH3-isopropyl) | ~1.0 - 1.2 | Doublet |

| Methyl (CH3-propyl) | ~0.8 - 0.9 | Triplet |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of this compound, which serves as a powerful confirmation of its identity.

In addition to exact mass determination, HRMS can be coupled with fragmentation techniques (MS/MS) to further elucidate the structure. By colliding the parent ion with an inert gas, a characteristic fragmentation pattern is produced. The high resolution of the mass analyzer allows for the accurate mass measurement of these fragments, providing detailed insights into the molecule's structure and confirming the connectivity of its different parts.

A comprehensive search of available scientific literature and spectral databases did not yield specific experimental or computational FT-IR and Raman spectroscopic data for the chemical compound this compound. While information on structurally related molecules containing phenyl, propyl, and isopropyl amine functionalities is accessible, this data is not directly transferable to provide a scientifically accurate and detailed analysis for the specific compound .

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the vibrational spectroscopic characterization of this compound at this time.

To fulfill the user's request accurately, published research containing the FT-IR and Raman spectra of this compound would be required. Such research would provide the necessary experimental data on vibrational frequencies and their assignments, which are essential for the detailed analysis and tables specified in the outline.

Role of Isopropyl 1 Phenyl Propyl Amine As a Key Synthetic Intermediate

Utilization as a Building Block in the Construction of Complex Organic Molecules

The unique architecture of Isopropyl-(1-phenyl-propyl)-amine, which contains a stereocenter at the benzylic position, renders it a significant precursor for the asymmetric synthesis of more complex organic structures. The secondary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

One of the primary applications of structurally related phenylalkylamines is in the synthesis of bioactive compounds. For instance, the reduction of N-Isopropyl-3-phenylpropanamide with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) yields the corresponding amine, N-isopropyl-3-phenylpropanamine . This transformation is a critical step in the synthesis of various nitrogen-containing medicinal agents . The general reaction scheme for such a reduction is presented below:

Table 1: Reduction of N-Isopropyl-3-phenylpropanamide

| Reactant | Reagent | Solvent | Product |

|---|

Furthermore, the core structure of phenylpropylamine is a key component in various pharmacologically active molecules. For example, derivatives of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine have been synthesized and patented for their potential therapeutic applications.

The versatility of the amine group allows for its derivatization through reactions such as acylation, alkylation, and condensation with carbonyl compounds, making it a versatile node for molecular elaboration.

Incorporation into Chiral Ligand and Catalyst Design

The chiral nature of this compound makes it an attractive candidate for the design of chiral ligands used in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other.

While specific examples of ligands derived directly from this compound are not extensively documented in the literature, the broader class of chiral amines and their derivatives are widely employed in this capacity. For instance, chiral phosphine (B1218219) ligands, which can be synthesized from chiral amines, are effective in palladium-catalyzed asymmetric allylic alkylation reactions mdpi.com. These reactions are powerful tools for the formation of carbon-carbon bonds in an enantioselective manner.

The general principle involves the coordination of the chiral ligand to a metal center, creating a chiral catalytic complex. This complex then interacts with the substrate in a way that directs the reaction to proceed with a specific stereochemical preference. The development of new chiral catalysts is an active area of research, with the aim of achieving high enantioselectivity for a wide range of chemical transformations nih.gov. The design of such catalysts often involves the synthesis of ligands with specific steric and electronic properties, a role for which derivatives of this compound could be well-suited.

The table below summarizes the application of a related class of ligands in asymmetric catalysis.

Table 2: Application of Chiral Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) | Reference |

|---|

This highlights the potential for chiral amines like this compound to serve as precursors to highly effective chiral ligands.

Contributions to Advanced Materials Synthesis (e.g., specific polymers, dyes)

The incorporation of functional amines into polymers is a rapidly growing field of materials science, aimed at developing materials with tailored properties for a variety of applications. While direct polymerization of this compound is not a common application, its derivatives could serve as valuable monomers or functionalizing agents.

For example, the synthesis of functional poly(ester amide)s can be achieved through methods like the thiol-ene click reaction on unsaturated polymer backbones nih.gov. Amine-containing monomers can also be incorporated into polymers through multicomponent reactions like the Kabachnik–Fields reaction, which can introduce functional α-aminophosphonate groups into the polymer structure, imparting properties such as metal chelation and flame retardancy mdpi.com.

A related compound, N-isopropyl-N'-phenyl-p-phenylenediamine, is a well-known antioxidant and antiozonant used in the production of rubber for tires, demonstrating the utility of such amine structures in industrial polymer applications nih.gov. The synthesis of this compound can be achieved through the alkylation of p-aminodiphenylamine with isopropyl bromide google.com.

The development of functional polymers often involves the post-polymerization modification of a polymer backbone. A polymer containing reactive groups could be functionalized with this compound to introduce its specific properties into the bulk material. For instance, polymers with aldehyde groups can be reacted with primary amines to form Schiff bases, a type of "click reaction" that can be used to graft functional molecules onto a polymer chain researchgate.net.

Strategic Intermediate in Agrochemical and Pharmaceutical Research and Development

The phenylpropylamine scaffold is a recurring motif in a variety of biologically active compounds, making this compound a strategically important intermediate in both agrochemical and pharmaceutical research and development.

In the agrochemical sector, related amine compounds have shown potential as active ingredients. For instance, N-Isopropyl-3-phenylpropanamide has demonstrated acaricidal activity against mites . The development of new pesticides and herbicides often relies on the synthesis and screening of large libraries of compounds, and the phenylpropylamine core provides a versatile starting point for generating chemical diversity.